Cas no 1256355-70-0 ((4-((4-Cyanobenzyl)oxy)phenyl)boronic acid)

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a cyanobenzyloxy substituent, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid group enables efficient palladium-catalyzed C-C bond formation, while the electron-withdrawing cyano group enhances reactivity and selectivity in aryl-aryl coupling processes. This compound is particularly useful in pharmaceutical and materials science research, where it serves as a versatile building block for synthesizing complex biaryl structures. Its stability under standard conditions and compatibility with diverse reaction conditions further contribute to its utility in organic synthesis. Proper handling under inert atmospheres is recommended to preserve its reactivity.
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid structure
1256355-70-0 structure
Product name:(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
CAS No:1256355-70-0
MF:C14H12BNO3
MW:253.06098
MDL:MFCD12463468
CID:828671
PubChem ID:43327874

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
    • 4-(4-CYANOPHENYLMETHOXY)PHENYLBORONIC ACID
    • 1256355-70-0
    • {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid
    • SCHEMBL2553460
    • (4-((4-Cyanobenzyl)oxy)phenyl)boronicacid
    • Boronic acid, B-[4-[(4-cyanophenyl)methoxy]phenyl]-
    • AKOS005875428
    • DTXSID30655845
    • CS-0174603
    • 4-[(4-CYANOPHENYL)METHOXY]PHENYLBORONIC ACID
    • DB-366852
    • [4-[(4-cyanophenyl)methoxy]phenyl]boronic acid
    • MFCD12463468
    • F73688
    • MDL: MFCD12463468
    • Inchi: InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2
    • InChI Key: HBNORKQBRPHOPG-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)COC2=CC=C(C=C2)B(O)O)C#N

Computed Properties

  • Exact Mass: 253.09100
  • Monoisotopic Mass: 253.0910234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.5Ų

Experimental Properties

  • PSA: 73.48000
  • LogP: 0.81708

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C989793-1g
4-(4-Cyanophenylmethoxy)phenylboronic acid
1256355-70-0
1g
$1200.00 2023-05-18
TRC
C989793-100mg
4-(4-Cyanophenylmethoxy)phenylboronic acid
1256355-70-0
100mg
$276.00 2023-05-18
eNovation Chemicals LLC
D219471-1g
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
1256355-70-0 95%
1g
$685 2025-02-20
1PlusChem
1P000OLR-100mg
Boronic acid, B-[4-[(4-cyanophenyl)methoxy]phenyl]-
1256355-70-0 98%
100mg
$60.00 2025-02-18
A2B Chem LLC
AA31087-1g
4-(4-Cyanophenylmethoxy)phenylboronic acid
1256355-70-0 95%
1g
$488.00 2024-04-20
Ambeed
A326911-1g
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
1256355-70-0 98%
1g
$334.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245273-50mg
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
1256355-70-0 98%
50mg
¥339.00 2024-08-09
Ambeed
A326911-250mg
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
1256355-70-0 98%
250mg
$124.0 2024-04-25
TRC
C989793-250mg
4-(4-Cyanophenylmethoxy)phenylboronic acid
1256355-70-0
250mg
$546.00 2023-05-18
Alichem
A019111603-1g
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
1256355-70-0 95%
1g
$400.00 2023-09-03

Additional information on (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid

The Comprehensive Overview of (4-((4-Cyanobenzyl)oxy)phenyl)boronic Acid (CAS No. 1256355-70-0)

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, identified by the CAS number 1256355-70-0, is a versatile and significant compound in the field of organic synthesis and materials science. This compound has garnered considerable attention due to its unique structural features and its potential applications in various scientific domains. The molecule consists of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanobenzyl ether moiety. This combination of functional groups renders the compound highly reactive and amenable to a wide range of chemical transformations.

The synthesis of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid typically involves multi-step reactions, often employing Suzuki-Miyaura coupling as a key intermediate step. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have also explored alternative routes, such as using transition metal catalysts or microwave-assisted synthesis, to optimize the preparation process. These developments underscore the compound's importance in modern organic chemistry.

In terms of applications, (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid has found utility in the construction of biologically active molecules. Its boronic acid group facilitates cross-coupling reactions, which are pivotal in drug discovery and development. For instance, studies have demonstrated its role in synthesizing complex heterocyclic frameworks that exhibit promising pharmacological activities. Additionally, the cyanobenzyl ether moiety imparts electronic properties that are advantageous in designing materials for optoelectronic devices.

Recent research has also highlighted the potential of this compound in click chemistry and supramolecular assembly. The ability to form stable covalent bonds under mild conditions makes it an ideal building block for constructing advanced materials with tailored functionalities. Furthermore, its compatibility with various functional groups allows for modular synthesis strategies, enabling the creation of diverse molecular architectures.

The structural versatility of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid extends to its use in polymer science. By incorporating this compound into polymer backbones, scientists have developed materials with enhanced mechanical properties and thermal stability. These polymers find applications in high-performance composites and advanced coatings, showcasing the compound's broad applicability across multiple disciplines.

In conclusion, (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid (CAS No. 1256355-70-0) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with its reactivity and functional versatility, positions it as a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations in organic chemistry is expected to grow significantly.

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(CAS:1256355-70-0)(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
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